molecular formula C11H8O3S2 B12114853 5-(5-Acetyl-thiophen-2-yl)-thiophene-2-carboxylic acid CAS No. 886509-87-1

5-(5-Acetyl-thiophen-2-yl)-thiophene-2-carboxylic acid

Cat. No.: B12114853
CAS No.: 886509-87-1
M. Wt: 252.3 g/mol
InChI Key: AZHDCVIYUWZGCH-UHFFFAOYSA-N
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Description

5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid is an organic compound belonging to the class of bi- and oligothiophenes. These compounds are characterized by the presence of two or more linked thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid typically involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives. These derivatives are then converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 . Another method involves acylation at the C-5’ position with lauroyl chloride in the presence of SnCl4, followed by a Vilsmeier–Haack reaction .

Industrial Production Methods

Industrial production methods for 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalytic amounts of palladium and other reagents would be optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a biosensor by binding to specific antigens, leading to a detectable signal . In medicinal applications, it may interact with β-amyloid plaques, allowing for imaging and diagnosis of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance.

Properties

CAS No.

886509-87-1

Molecular Formula

C11H8O3S2

Molecular Weight

252.3 g/mol

IUPAC Name

5-(5-acetylthiophen-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H8O3S2/c1-6(12)7-2-3-8(15-7)9-4-5-10(16-9)11(13)14/h2-5H,1H3,(H,13,14)

InChI Key

AZHDCVIYUWZGCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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